(2E)-N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(furan-2-yl)prop-2-enamide
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Overview
Description
- “(2E)-N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(furan-2-yl)prop-2-enamide” is a chemical compound with the following structure: !Compound Structure)
- It belongs to the class of 2-arylprop-2-enamides and contains a furan ring and a benzylpiperidine moiety.
- The compound’s systematic name is quite lengthy, so it’s often referred to by its simplified name.
Preparation Methods
- The synthetic route involves a copper-catalyzed click reaction between 4-azido-7-chloroquinoline and an alkyne derivative of hydroxybenzotriazole (HOBt).
- The reaction yields the quinoline-based [1,2,3]-triazole hybrid derivative.
- Detailed reaction conditions and industrial production methods are beyond my current knowledge.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed would vary based on the reaction pathway.
Scientific Research Applications
- This compound has potential applications in various fields:
Medicine: It could be explored for its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer effects.
Chemistry: Researchers might investigate its reactivity and use it as a building block for other compounds.
Industry: It could serve as a starting material for drug development or other industrial processes.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Computational studies could predict its binding to acetylcholinesterase, relevant for neurodegenerative diseases.
Comparison with Similar Compounds
- While I don’t have access to a specific list of similar compounds, I recommend exploring related structures, such as 4-benzylpiperidine , which shares some features.
- Uniqueness lies in the combination of the furan ring, benzylpiperidine, and sulfonyl group.
Remember that this compound’s full potential and applications may require further research and experimentation
Properties
Molecular Formula |
C25H26N2O4S |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(E)-N-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C25H26N2O4S/c28-25(13-10-23-7-4-18-31-23)26-22-8-11-24(12-9-22)32(29,30)27-16-14-21(15-17-27)19-20-5-2-1-3-6-20/h1-13,18,21H,14-17,19H2,(H,26,28)/b13-10+ |
InChI Key |
TWHMPIIHLYWSBB-JLHYYAGUSA-N |
Isomeric SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 |
Origin of Product |
United States |
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